molecular formula C9H9NO B1253963 cis-Cinnamamide CAS No. 39124-46-4

cis-Cinnamamide

Cat. No. B1253963
CAS RN: 39124-46-4
M. Wt: 147.17 g/mol
InChI Key: APEJMQOBVMLION-SREVYHEPSA-N
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Description

Cis-Cinnamamide is the Z (cis) isomer of cinnamamide . It is a molecular entity focused on ‘small’ chemical compounds . The molecular formula of cis-Cinnamamide is C9H9NO .


Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed . This method is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .


Molecular Structure Analysis

The rotational spectrum of trans-cinnamaldehyde, which is similar to cis-Cinnamamide, was recorded by chirped-pulse Fourier transform microwave spectroscopy in the frequency range of 2–8.5 GHz . The molecule consists of a benzene ring attached to an unsaturated aldehyde . As such, the molecule can be viewed as a derivative of acrolein .


Chemical Reactions Analysis

The synthesis of cinnamamides from methyl cinnamates and phenylethylamines is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied .


Physical And Chemical Properties Analysis

The physicochemical properties of novel cinnamamides were identified using a freely available web-based tool . The new synthesized cinnamamides showed acceptable physicochemical and pharmacokinetics characteristics with little toxicity indicating their potential use as lead drug candidates .

Scientific Research Applications

Chemical Transformation and Applications

  • Transformation to Trans-Forms : cis-Cinnamic acid derivatives, including cis-Cinnamamide, are valuable in the synthesis of biologically active natural products and pharmaceuticals. However, the presence of both cis- and trans- forms can complicate synthesis. A study by Li et al. (2015) developed a method to efficiently convert cis- forms to their trans- counterparts, utilizing iodine and revealing this conversion occurs via an anti-diiodo intermediate. This transformation is significant in the field of organic synthesis and pharmaceutical manufacturing (Li et al., 2015).

Therapeutic Potential

  • CNS and PNS Disorders : The cinnamamide scaffold, including cis-Cinnamamide, has been incorporated into various compounds with potential therapeutic applications for central and peripheral nervous system disorders. Gunia-Krzyżak et al. (2015) noted that these derivatives show promise in animal models, with activities like anticonvulsant, antidepressant, and neuroprotective properties. Some have even reached clinical trials and the pharmaceutical market (Gunia-Krzyżak et al., 2015).

  • Pharmacological Advances : Gaikwad et al. (2019) reviewed the occurrence of the cinnamamide scaffold in lead compounds for various diseases, discussing the binding interactions and mechanisms of action. This review highlights the significance of cinnamamide systems in drug design and their structure-activity relationships (Gaikwad et al., 2019).

Plant Biology and Agriculture

  • Role in Plant Growth Regulation : Di Guo et al. (2011) discovered that cis-cinnamic acid-enhanced genes in Arabidopsis play a crucial role in the regulation of plant growth and flowering. The study identified specific genes affected by cis-cinnamic acid, contributing to our understanding of how plants regulate growth and development (Di Guo et al., 2011).

  • Effect on Root Growth : Another study by Wong et al. (2005) explored cis-cinnamic acid in Arabidopsis thaliana, showing that it significantly affects plant root growth, suggesting a unique role as a plant growth regulator (Wong et al., 2005).

Safety And Hazards

Cis-Cinnamamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed . Personal protective equipment/face protection should be worn when handling this chemical . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided .

properties

IUPAC Name

(Z)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEJMQOBVMLION-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Cinnamamide

CAS RN

39124-46-4
Record name Cinnamamide, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039124464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CINNAMAMIDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEO59P6VC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into a dichloromethane solution of a poly(propyleneimine)dendrimer (1.0 g, 3.2 mmol, made by Aldrich Corporation) of the first generation (n=1 in FIG. 8) containing a catalytic quantity of triethylamine, a solution of trans-cinnamyl chloride (0.63 g, 3.7 mmol, made by Aldrich Corporation) was dropped, and the resultant solution was stirred at 0° C. for one hour and then at room temperature for 40 hours. This reaction liquid was diluted with dichloromethane, was cleaned sequentially with ion-exchange water, an aqueous solution of sodium carbonate and an aqueous solution of sodium chloride, and was dried with magnesium sulfate. After filtration, dichloromethane was removed by an evaporator. The crude product was dialyzed and reprecipitated repetitively for three times, and was dried under a reduced pressure. Then, a white solid was obtained.
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0.63 g
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Synthesis routes and methods II

Procedure details

A solution of methyl cinnamate (28 mmol) and 7M ammonia in MeOH (30 ml) was sealed in a 100 ml thick-wall round bottom flashed, and heated at 90° C. with stirring for 72 h, resulting in a brown solution. After the solvent was removed by a rotary evaporator, the crude products were purified by flash silica gel chromatography (eluting with 2-10% MeOH in DCM) to afford cinnamamide.
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28 mmol
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Synthesis routes and methods III

Procedure details

0.249 g of bis(triphenylphosphine)-palladium(II) chloride, 6.51 g of (2-bromovinyl)benzene, 3.03 g of formamide, 4.78 g of 4-dimethylamino-pyridine and 25 ml of dimethylacetamide are placed in a 200 ml glass autoclave. The autoclave is closed, flushed with nitrogen three times and then 5 bars carbon monoxide are applied. The reaction mixture is heated to 120° C. and stirred for 18 hours. It is then cooled, and the solution is diluted with diethylether and water, and extracted. The aqueous phase is extracted by shaking 3 times with diethylether, and afterwards the organic phases are collected, dried over magnesium sulphate and concentrated. The oil obtained is chromatographed over silica gel. The yield of title compound is 26% (part of the product remains in the water phase).
Quantity
6.51 g
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3.03 g
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glass
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200 mL
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4.78 g
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0.249 g
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can cis-cinnamamide participate in cycloaddition reactions?

A2: Yes, research has shown that N-(phenylpropargyl)-cis-cinnamamide can undergo both [4+2] and [2+2] cycloadditions. Heating this compound in the presence of acetic anhydride leads to the formation of specific cyclized products []. This highlights the versatility of cis-cinnamamide derivatives in participating in different reaction pathways, which could be of interest for synthetic applications.

Q2: How does cis-cinnamamide behave under photolytic conditions in different solvents?

A3: Irradiating trans-cinnamamide with Pyrex-filtered light in 1,2-dimethoxyethane yields a mixture of products, including cis-cinnamamide, β-truxinimide (with a 48% yield), and unreacted trans-cinnamamide []. This suggests that the photolysis of trans-cinnamamide can lead to isomerization as well as dimerization, depending on the reaction conditions. Further investigation into the influence of solvent and irradiation wavelength on product distribution could be of interest.

Q3: Is there any spectroscopic data available to characterize cis-cinnamamide?

A4: While the provided abstracts don't delve into detailed spectroscopic characterization of cis-cinnamamide itself, they do mention techniques used to study its derivatives. For example, UV absorbance measurements were employed to examine photostationary states and solubility changes in polymers containing cinnamamide moieties []. Additionally, ¹H NMR spectroscopy was used to elucidate the structure of compounds derived from o-cyanocinnamonitriles []. Similar spectroscopic techniques could be applied to characterize cis-cinnamamide further.

Q4: What are the potential applications of cis-cinnamamide and its derivatives?

A4: The research highlights the potential of cis-cinnamamide derivatives in various applications:

  • Photoresponsive Polymers: The reversible photoisomerization of cis-cinnamamide makes it suitable for developing photoresponsive polymers with tunable properties, such as light-controlled solubility [].
  • Synthetic Building Blocks: cis-Cinnamamide derivatives can engage in various reactions, like cycloadditions, offering opportunities for synthesizing complex molecules [].

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